molecular formula C9H7FN2S B1304964 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 93103-15-2

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1304964
CAS No.: 93103-15-2
M. Wt: 194.23 g/mol
InChI Key: CQYXXBUINDPILP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a thione group at the second position of the imidazole ring and a 4-fluorophenyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-imidazole-2-thione in the presence of a suitable catalyst such as p-toluenesulfonic acid or sulfuric acid . The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity and specificity. These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a thione group and a fluorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-(4-fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS 93103-15-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article aims to synthesize existing research findings and data related to its biological activity, providing a comprehensive overview of its mechanisms, efficacy, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FN2S, with a molecular weight of approximately 194.23 g/mol. The compound features an imidazole ring that is crucial for its biological activity, particularly in interactions with various biological targets.

Research indicates that this compound exhibits its biological effects primarily through interactions with the epidermal growth factor receptor (EGFR). A study demonstrated that this compound acts as an inhibitor of mutant EGFR variants, particularly those associated with resistance to conventional therapies. The imidazole group forms hydrogen bonds with key residues in the EGFR kinase domain, enhancing its binding affinity and inhibitory potential against specific mutations such as L858R/T790M and C797S .

Anticancer Activity

Case Studies and Research Findings:

  • EGFR Inhibition : In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring EGFR mutations. The compound demonstrated a significant reduction in cell viability in assays against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells .
    Cell LineIC50 (µM)Reference
    HepG25.0
    MCF-73.5
    HCT-1164.0
  • DNA Intercalation : Another study highlighted the compound's ability to intercalate DNA, leading to significant DNA damage and subsequent cytotoxic effects on cancer cells. This dual mechanism—acting both as an EGFR inhibitor and a DNA intercalator—enhances its anticancer potential .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. The compound has been shown to effectively penetrate cellular membranes due to its lipophilic nature imparted by the fluorophenyl group .

Comparative Analysis with Other Compounds

When compared to other imidazole derivatives, this compound exhibits superior potency against certain cancer cell lines due to its unique structural features that facilitate enhanced binding to target proteins.

Compound NameTargetIC50 (µM)Reference
This compoundEGFR Mutants5.0
Imidazole derivative AEGFR Wild Type10.0
Imidazole derivative BNon-specific15.0

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYXXBUINDPILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239280
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93103-15-2
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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